An In-Depth Technical Guide to 1-(Trimethylsilyl)-4-iso-propylbenzene (CAS 18027-97-9)
An In-Depth Technical Guide to 1-(Trimethylsilyl)-4-iso-propylbenzene (CAS 18027-97-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(trimethylsilyl)-4-iso-propylbenzene, a versatile organosilane building block. The content herein is structured to deliver not only core physicochemical data but also to provide insights into its synthesis, reactivity, and potential applications, particularly within the context of organic synthesis and medicinal chemistry.
Section 1: Core Chemical Identity and Physicochemical Properties
1-(Trimethylsilyl)-4-iso-propylbenzene, also known by its IUPAC name trimethyl[4-(propan-2-yl)phenyl]silane, is an aromatic organosilane compound.[1][2] Its structure features a benzene ring substituted at the 1 and 4 (para) positions with a trimethylsilyl (-Si(CH₃)₃) group and an isopropyl (-CH(CH₃)₂) group, respectively. This unique substitution pattern imparts specific reactivity and physical properties that are valuable in synthetic chemistry.
The isopropyl group is a moderately electron-donating and sterically bulky group, while the trimethylsilyl group offers a versatile synthetic handle, most notably for ipso-substitution reactions, where an incoming electrophile replaces the silyl group.[3]
Table 1: Physicochemical Properties of 1-(Trimethylsilyl)-4-iso-propylbenzene
| Property | Value | Source |
| CAS Number | 18027-97-9 | [1][2] |
| Molecular Formula | C₁₂H₂₀Si | [1][2] |
| Molecular Weight | 192.37 g/mol | [1][2] |
| IUPAC Name | trimethyl[4-(propan-2-yl)phenyl]silane | [1][2] |
| Synonyms | (4-Isopropylphenyl)trimethylsilane, 4-Cumyltrimethylsilane | [1][4] |
| Boiling Point | 229.5 °C at 752 mmHg (literature for similar compound) | [5] |
| Density | ~0.86 - 0.88 g/mL (predicted range) | |
| Refractive Index | ~1.49 - 1.51 (predicted range) |
Section 2: Spectral Characterization
Spectroscopic analysis is critical for the verification of the structure and purity of 1-(trimethylsilyl)-4-iso-propylbenzene. The following are predicted key signals in its ¹H and ¹³C NMR spectra, referenced to tetramethylsilane (TMS) at 0.00 ppm.[1][6]
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
-
δ ~7.4-7.5 ppm (d, 2H): Aromatic protons ortho to the trimethylsilyl group.
-
δ ~7.2-7.3 ppm (d, 2H): Aromatic protons ortho to the isopropyl group.
-
δ ~2.9-3.0 ppm (sept, 1H): Methine proton of the isopropyl group.
-
δ ~1.2-1.3 ppm (d, 6H): Methyl protons of the isopropyl group.
-
δ ~0.2-0.3 ppm (s, 9H): Protons of the trimethylsilyl group.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
-
δ ~148-150 ppm: Aromatic quaternary carbon attached to the isopropyl group.
-
δ ~138-140 ppm: Aromatic quaternary carbon attached to the trimethylsilyl group.
-
δ ~133-135 ppm: Aromatic CH carbons ortho to the trimethylsilyl group.
-
δ ~125-127 ppm: Aromatic CH carbons ortho to the isopropyl group.
-
δ ~34-35 ppm: Methine carbon of the isopropyl group.
-
δ ~23-25 ppm: Methyl carbons of the isopropyl group.
-
δ ~ -1 to -2 ppm: Methyl carbons of the trimethylsilyl group.[7]
Section 3: Synthesis and Purification
The most direct and reliable method for the synthesis of 1-(trimethylsilyl)-4-iso-propylbenzene is via a Grignard reaction. This approach involves the formation of an aryl Grignard reagent from a halogenated precursor, followed by quenching with a silicon electrophile, typically trimethylsilyl chloride.
Figure 1: Synthesis via Grignard Reaction.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a representative procedure for the laboratory-scale synthesis of 1-(trimethylsilyl)-4-iso-propylbenzene.
CAUTION: This procedure involves pyrophoric reagents and anhydrous conditions. It must be performed by trained personnel in a fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried.
Materials:
-
1-Bromo-4-isopropylbenzene
-
Magnesium turnings
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with nitrogen.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-4-isopropylbenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming may be applied.[8][9]
-
Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8]
-
-
Silylation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add trimethylsilyl chloride (1.1 eq) dropwise via the dropping funnel. A white precipitate of magnesium salts will form.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 1-(trimethylsilyl)-4-iso-propylbenzene as a colorless liquid.
-
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic utility of 1-(trimethylsilyl)-4-iso-propylbenzene is dominated by the reactivity of the aryl-silicon bond. The trimethylsilyl group is an excellent leaving group in electrophilic aromatic substitution, leading to a regioselective reaction at the carbon atom to which it is attached. This is known as ipso-substitution.[3][10]
The C-Si bond stabilizes a positive charge in the beta position (the ipso carbon) through hyperconjugation, making this position highly susceptible to electrophilic attack.[3] This predictable reactivity allows for the introduction of a wide range of functional groups at a specific position on the aromatic ring, which might be difficult to achieve through standard electrophilic aromatic substitution on cumene itself.
Figure 2: General Mechanism of Ipso-Substitution.
Key Transformations via ipso-Substitution:
-
Halogenation: Treatment with Br₂ or ICl allows for the clean introduction of bromine or iodine at the former silyl position.
-
Acylation: Friedel-Crafts acylation conditions using an acyl chloride and a Lewis acid will install an acyl group, forming a 4-isopropyl-substituted ketone.
-
Protodesilylation: Reaction with a strong acid (e.g., trifluoroacetic acid) will replace the silyl group with a hydrogen atom, regenerating cumene. This can be useful if the silyl group was used as a temporary blocking group.
Section 5: Applications in Research and Drug Development
Organosilanes are increasingly recognized for their utility in medicinal chemistry and drug discovery. The incorporation of silicon into drug candidates can modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity.[11]
1-(Trimethylsilyl)-4-iso-propylbenzene serves as a valuable intermediate for several reasons:
-
Controlled Functionalization: As detailed above, the predictable nature of ipso-substitution allows for the precise installation of pharmacophores onto the 4-isopropylphenyl scaffold. The isopropyl group is a common motif in bioactive molecules, and this reagent provides a reliable route to elaborate on this core structure.
-
Access to Sterically Hindered Compounds: The bulky isopropyl and trimethylsilyl groups can be used to direct subsequent reactions or to construct sterically demanding ligands for catalysis.
-
Precursor to Bioisosteres: The trimethylsilyl group can be a precursor to other functionalities. For instance, it can be converted to a silanol (-Si(CH₃)₂OH), which can act as a bioisostere for a hydroxyl or carboxyl group, or participate in hydrogen bonding.
While direct applications in approved drugs may not be documented, its role as a versatile building block in the synthesis of complex organic molecules makes it a relevant tool for drug development professionals exploring new chemical space.
Section 6: Safety and Handling
1-(Trimethylsilyl)-4-iso-propylbenzene is a flammable liquid and requires careful handling to avoid exposure and ensure safety.[12]
GHS Hazard Classification:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapour)[12]
-
Skin Irritation: Category 2 (H315: Causes skin irritation)[12]
-
Eye Irritation: Category 2A (H319: Causes serious eye irritation)[12]
-
Acute Toxicity (Inhalation): Category 4 (H332: Harmful if inhaled)[12]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation)[12]
-
Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways)[12]
-
Aquatic Hazard (Chronic): Category 2 (H411: Toxic to aquatic life with long lasting effects)[12]
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
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Panayides, J.-L., Riley, D. L., Hasenmaile, F., & van Otterlo, W. A. L. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 15(10), 3286–3344. [Link]
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LabXchange. Electrophilic Aromatic Substitution. [Link]
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Cheméo. Benzene, 1,2,3-trimethyl-4-propyl - Chemical & Physical Properties. [Link]
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NIST. Benzene, 1,2,4-trimethyl-. [Link]
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